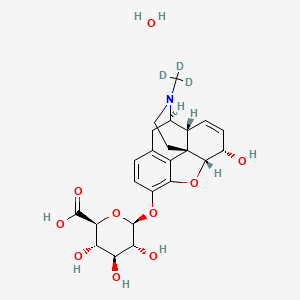
Morphine-D3-3-beta-D-glucuronide solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphine-D3-3-beta-D-glucuronide is a metabolite of morphine . Morphine metabolism leads to the production of two predominant metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . This metabolism involves uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .
Synthesis Analysis
The synthesis of Morphine-D3-3-beta-D-glucuronide involves the metabolism of morphine by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .Chemical Reactions Analysis
Morphine-D3-3-beta-D-glucuronide is produced through the metabolism of morphine, specifically through the action of uridine 5’-diphospho-glucuronosyltransferases (UGTs) which add a glucuronide moiety to the C3 or C6 position of morphine .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Morphine is extensively metabolized in the body to form various glucuronides, including morphine-3-glucuronide (M-3-G) and morphine-6-glucuronide (M-6-G), with M-6-G being a potent metabolite contributing significantly to morphine's analgesic effects. This biotransformation is facilitated by glucuronidation, a process involving glucuronosyltransferase enzymes. The potency and analgesic efficacy of M-6-G have been a subject of interest, highlighting the importance of understanding the metabolic pathways of morphine for optimizing its therapeutic use (Oguri, 2000).
Role in Pain Management
Morphine and its glucuronides, particularly M-6-G, play a crucial role in pain management. M-6-G is recognized for its strong µ-receptor agonist activity, contributing majorly to the analgesic effect observed after morphine administration. Studies have shown that M-6-G might be responsible for a significant portion of the analgesic effect, highlighting the need to consider its activity in clinical settings, especially in patients with renal insufficiency where its accumulation could affect morphine dosing and efficacy (Klimas & Mikus, 2014).
Development of Analgesics
Research into morphine glucuronides has paved the way for the development of novel analgesics with potentially safer profiles and improved pharmacokinetic properties. For instance, the exploration of M-6-G and its analogs aims to create pain medications that retain optimal analgesic effects while reducing adverse side effects associated with traditional opioids. This approach involves dynamic medicinal chemistry and an understanding of drug metabolism to enhance the bioavailability and effectiveness of these compounds (Cashman & Macdougall, 2005).
Mecanismo De Acción
Target of Action
Morphine-D3-3-beta-D-glucuronide is a metabolite of morphine . Instead, it interacts with other receptors, such as glycine and/or GABA receptors .
Mode of Action
The compound’s interaction with its targets results in some action as a convulsant .
Biochemical Pathways
The binding of opioid peptides with β-D-glucose by an O-β-linkage has been shown to enhance their brain penetration via the glucose transporter GLUT-1 pathway . It is suggested that Morphine-D3-3-beta-D-glucuronide could also cross the blood-brain barrier by binding the GLUT-1 transporter .
Pharmacokinetics
It is known that morphine-d3-3-beta-d-glucuronide is a primary plasma and urinary metabolite of the opiate analgesic morphine . This suggests that it is produced in the body as morphine is metabolized, and it is excreted in urine.
Result of Action
The result of the compound’s action is primarily convulsant activity . This means it can cause seizures or convulsions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9.H2O/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30;/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30);1H2/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-;/m0./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXDFTDTRJWDOR-TYFKZZAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154824893 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)
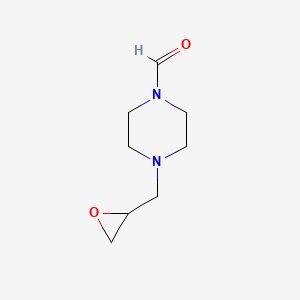
![5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide](/img/structure/B589781.png)

![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)
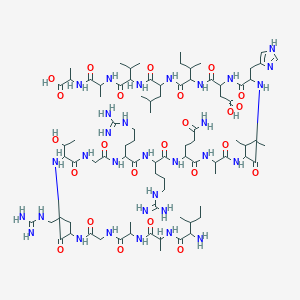

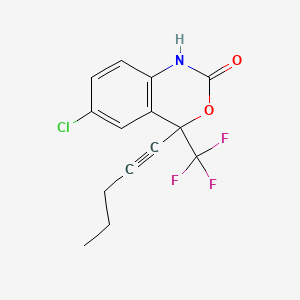
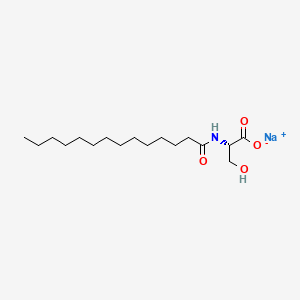
![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)